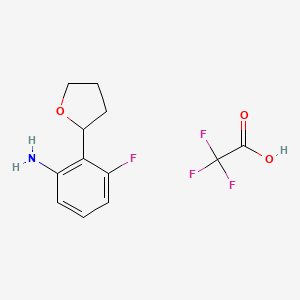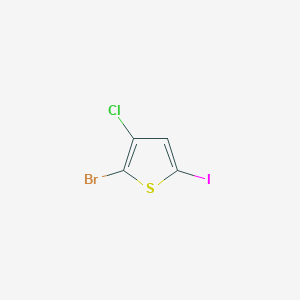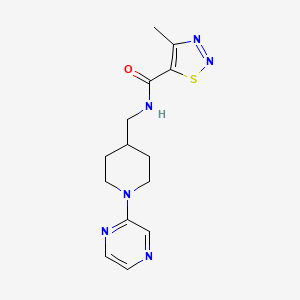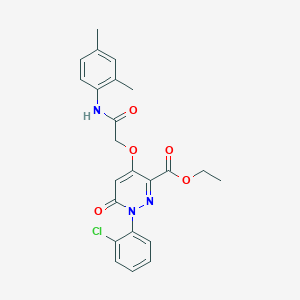
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains multiple functional groups, including an acetamide, methoxy groups, and an aromatic amine. The structure suggests potential biological activity, which is consistent with the activities observed in similar compounds. For instance, quinoline derivatives have been synthesized and evaluated for their anticancer properties, as seen in the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives . Additionally, anilidoquinoline derivatives have shown therapeutic effects in treating diseases such as Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, as demonstrated in the one-pot synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure . This method is advantageous for constructing complex molecules with potential biological activities. The synthesis of the compound would likely follow a similar approach, combining the quinoline core with the appropriate amine and acetamide functionalities in a strategic sequence to ensure the correct assembly of the molecule.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular conformations depending on their substitution patterns. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows different interplanar angles between amide groups, which can influence the molecule's overall shape and biological interactions . The molecular structure of the compound would be expected to have similar considerations, with the orientation of the methoxy and fluorophenyl groups potentially affecting its binding to biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often facilitated by their functional groups. The presence of amide and methoxy groups in the compound suggests that it could undergo reactions such as hydrolysis, nucleophilic substitution, or interactions with biological macromolecules. These reactions could be crucial for the compound's mechanism of action, as seen in other quinoline derivatives that interact with cellular targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. For instance, the presence of methoxy groups can affect the lipophilicity of the compound, which in turn can influence its ability to cross cell membranes and reach intracellular targets .
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Synthesis Routes
Research has explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into salt and inclusion compounds. Such studies highlight the versatility of these molecules in forming crystalline structures and complexes, which could have implications for the development of novel materials or pharmaceuticals (A. Karmakar et al., 2007).
The synthesis of related compounds, such as (±)-crispine A via an acyliminium ion cyclisation, has been reported. This demonstrates the potential for complex molecular synthesis, offering routes to novel compounds with potentially unique biological or chemical properties (F. King, 2007).
Biological Activities and Applications
Certain quinoline and isoquinoline derivatives have been evaluated for their antitumor activities. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines, suggesting potential applications in cancer therapy (Yilin Fang et al., 2016).
The exploration of novel benzodiazepine receptor ligands with selective binding characteristics, such as [3H]DAA1106, indicates the relevance of quinoline derivatives in neurological research, potentially contributing to the development of diagnostic or therapeutic agents for neurodegenerative diseases (S. Chaki et al., 1999).
Another study focusing on the radiosynthesis of AZD8931, a compound for imaging EGFR, HER2, and HER3 signaling in cancer, highlights the application of quinoline derivatives in developing diagnostic tools for cancer treatment and monitoring (Min Wang et al., 2014).
Eigenschaften
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5/c1-34-20-10-8-17-12-18(15-29-19-9-11-24(35-2)25(13-19)36-3)27(33)31(23(17)14-20)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIINWPSLDCUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)


![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)